molecular formula C7H8BrNO B048862 4-Bromo-2-methoxyaniline CAS No. 59557-91-4

4-Bromo-2-methoxyaniline

Cat. No. B048862
CAS RN: 59557-91-4
M. Wt: 202.05 g/mol
InChI Key: WRFYIYOXJWKONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-methoxyaniline involves several chemical reactions and processes. For instance, the synthesis of 2-Bromo-4-methoxyaniline in ionic liquid was demonstrated to have advantages such as good yield, simple operation, and environmental benignity, with the compound obtained in 98.2% yield and 99.5% purity (Ding Yu-fei, 2011). Another study described the synthesis of benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, through a condensation reaction process (A. Subashini et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various techniques. For example, spectroscopic, XRD, Hirshfeld surface, and DFT approach were used to study the structure of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Bromo-2-methoxyaniline derivatives have been explored in various studies. For example, the regiospecific allylic mono- and dibromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, including 4-Bromo-2-methoxyaniline derivatives, were synthesized with high purity and good yields (M. Martins, 2002).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are critical in understanding a compound. The study of the crystal structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a compound related to 4-Bromo-2-methoxyaniline, provided insights into its physical characteristics (A. Saeed et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other compounds, are vital for understanding the utility of 4-Bromo-2-methoxyaniline. Studies like the vibrational analysis and chemical reactivity descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid using DFT study shed light on these aspects (S. Yadav et al., 2022).

Scientific Research Applications

  • Synthesis of Quinolines : 4-Bromo-2-methoxyaniline can be transformed into 3-bromo-6-nitroquinolines using 2,2,3-Tribromopropanal, a method useful in the synthesis of diversely substituted quinolines (Lamberth et al., 2014).

  • Corrosion Inhibition : A derivative, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been found effective in inhibiting zinc metal corrosion in hydrochloric acid solutions (Assad et al., 2015).

  • DNA Binding Agent : (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, a synthesized compound, shows potential as a DNA binding agent, indicating applications in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Heterocyclic Synthesis : 4-Methoxy-1,1,1-trihalo-3-alken-2-ones, including 4-Bromo-2-methoxyaniline derivatives, are used for regiospecific allylic bromination, leading to high-purity compounds useful in synthesizing heterocycles (Martins, 2002).

  • Environmentally Benign Synthesis : A practical synthesis method for 2-bromo-6-methoxynaphthalene from 4-Bromo-2-methoxyaniline using environmentally benign reagents has been developed (Xu & He, 2010).

  • Ionic Liquid Synthesis : A new method for synthesizing 2-Bromo-4-methoxyaniline in ionic liquid offers advantages like easy material access, good yield, simple operation, and environmental friendliness (Yu-fei, 2011).

  • Acylation Method : N-(2-bromo-4-methoxyphenyl)acrylamide is synthesized by acylation using 4-Bromo-2-methoxyaniline, offering similar benefits of easy material source and environmental benignity (Jia-cheng, 2012).

  • Pharmaceutical Application : Methyl 4-bromo-2-methoxybenzoate, synthesized from 4-Bromo-2-methoxyaniline, shows promise in pharmaceutical applications, with a high purity yield (Bing-he, 2008).

Safety And Hazards

4-Bromo-2-methoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-bromo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYIYOXJWKONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332621
Record name 4-bromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxyaniline

CAS RN

59557-91-4
Record name 4-Bromo-2-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Methoxyaniline (o-anisidine) (15 g, 0.122 mol) was brominated with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) by dissolving the aniline in 250 ml of methylene chloride, chilling the solution to -10°, and slowly adding and brominating agent, keeping the temperature below -5°. The reaction was allowed to warm at room temperature, and then washed with 2N sodium hydroxide (2×75 ml), then washed with water (2×25 ml), dried over magnesium sulfate, and evaporated to dryness. The product was purified on a silica gel column, eluted with methylene chloride giving 23.68 g (96%) of the title compound, mp 56.5°-58° (petroleum ether). Anal. Calcd for C7H8BrNO: C, 41.61; H, 3.99; Br, 39.55; N, 6.93. Found: C, 41.59; H, 3.99; Br, 39.49; N, 6.92.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of o-Anisidine (5.46 g, 44.3 mmol) in dichloromethane (100 mL) was treated with 2,4,4,6-tetrabromo-2,5-cyclohexadiene-1-one (18.16 g, 44.3 mmol) portion-wise over 1 h at −5° C. Following the addition of the brominating agent, the dry ice/acetone bath was removed and the reaction mixture stirred over night at room temperature. Sodium hydroxide solution (1N) was added to the reaction mixture, and the layers were partitioned. The organic layer was washed with 1 N sodium hydroxide solution (1 L), washed with water (750 mL), dried over magnesium sulfate, filtered, and evaporated under reduced pressure, to give 8.096 g (89%) of 4-bromo-2-methoxyaniline. 1H NMR (DMSO-d6, 400 MHz) δ 6.90 (s, 1H), 6.83-6.76 (m, 1H), 6.57-6.55 (m, 1H), 4.86 (s, 2H), 3.76 (s, 3H); HPLC Waters 2690 Alliance HPLC (Symmetry Shield RP18 3.5 μm, 2.1×50 mm; 5%-95% acetonitrile-0.1 M ammonium acetate over 15 min, 0.5 mL/min) Rt 5.635 min (89%).
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
18.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Methoxyaniline was brominated with 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one to give 4-bromo-2-methoxyaniline which was reacted with di-tert-butyldicarbonate in tetrahydrofuran to protect the amine group. The product was treated with butyllithium at -78° C. and then with trimethyltin chloride to give 4-tert-butoxycarbonylamino-3-methoxyphenyl trimethyl stannane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

At room temperature, 3.4 ml (30 mmol, 1.25 eq) of 2-methoxyaniline is diluted in 10 ml of acetic acid. Over approximately 1 hour, 1.2 ml (24 mmol, 0.8 eq) of bromine dissolved in 10 ml of acetic acid is added dropwise. A purple precipitate is formed. When all the bromine has been added, the hydrobromide is filtered on a Buchner funnel and rinsed with acetic acid. Take up the solid in a H2O/CH2Cl2 mixture. A slight excess of KOH pellets is added, the aqueous phase is extracted with CH2Cl2 and the organic phase is dried on MgSO4. Concentration under reduced pressure gives a brown oil which is purified by column chromatography (eluent CH2Cl2). The expected product (3.46 g) is a colorless oil (yield: 57%).
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methoxyaniline
Reactant of Route 5
4-Bromo-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methoxyaniline

Citations

For This Compound
49
Citations
S Curtet, M Langlois - Tetrahedron letters, 1999 - Elsevier
… of compound 1 from the protected 4bromo-2-methoxyaniline. However, the use of the … derivative 3 prepared from Nt-Boc-4-bromo-2-methoxyaniline 2, according to the process already …
Number of citations: 20 www.sciencedirect.com
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
3-Bromo-8-hydroxyquinohe can be prepared from 8-amino-3-bromoquinoline by vigorous hydrolysis, but not by the Bucherer reaction or through its diazonium salt. It gave 3-bromo-8-…
Number of citations: 2 pubs.rsc.org
F Bell - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… for C14H1403NSBr: C, 47.2; H, 3.9y0), alternatively obtained from 4-bromo-2-methoxyaniline, which was prepared by Madesani's method.4 This base is described by Madesani as 6-…
Number of citations: 1 pubs.rsc.org
KM Clapham, J Bardos, MRV Finlay, BT Golding… - Bioorganic & medicinal …, 2011 - Elsevier
… Commercially available 4-bromo-2-methoxyaniline (12) was converted into the boronic ester 13, followed by a Suzuki–Miyaura cross-coupling with chromenone triflate 5 to afford the …
Number of citations: 29 www.sciencedirect.com
QM Malik, S Ijaz, DC Craig, AC Try - Tetrahedron, 2011 - Elsevier
… Continued elution afforded 4-bromo-2-methoxyaniline (579 mg, 83%) as a brown solid: mp … 4-Bromo-2-methoxyaniline (670 mg, 3.31 mmol) and paraformaldehyde (160 mg, 5.30 mmol) …
Number of citations: 23 www.sciencedirect.com
EM Boyd, J Sperry - Tetrahedron Letters, 2012 - Elsevier
… Commercially available 4-bromo-2-methoxyaniline (11) was subjected to a diazotization–reduction sequence, furnishing the desired phenylhydrazine 9 as its hydrochloride salt. N-…
Number of citations: 10 www.sciencedirect.com
KE Dudley - 2017 - digitalcommons.wku.edu
… Quench of the reaction after one minute of stirring resulted in a 100% GC yield of 4-bromo-2-methoxyaniline. The solid isolated after trituration had a melting … 4-Bromo-2Methoxyaniline …
Number of citations: 2 digitalcommons.wku.edu
SE Davis, BS Rauckman, JH Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of nine 2, 4-diamino-5-[6-(or 7-) quinolylmethyl] pyrimidines has been prepared by condensations of quinolinecarboxaldehydes with 3-amlinopropionitriles, followed by …
Number of citations: 28 pubs.acs.org
M Gon, K Tanaka, Y Chujo - Angewandte Chemie International …, 2018 - Wiley Online Library
… The dibrominated monomer BAz-Br was prepared from 4-bromo-2-methoxyaniline (2). The ligand 3 was obtained via the oxidative coupling reaction with manganese(IV) oxide (MnO 2 ) …
Number of citations: 85 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.